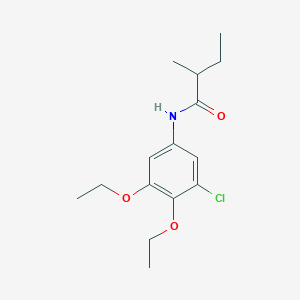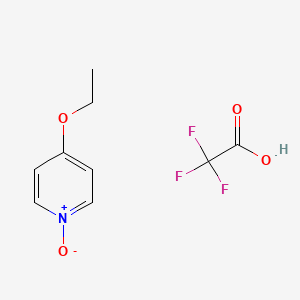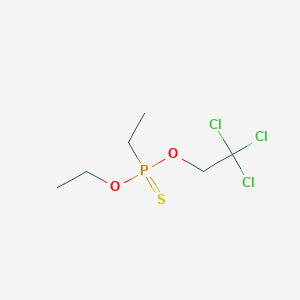
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is an organophosphate compound primarily known for its use as an insecticide. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their paralysis and death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2,2,2-trichloroethanol in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid derivatives.
Substitution: The ethyl and trichloroethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base are commonly used.
Major Products
Oxidation: Oxon derivatives.
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various alkyl or aryl phosphonothioates.
Wissenschaftliche Forschungsanwendungen
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphate compounds.
Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.
Medicine: Investigated for its potential as a model compound for studying nerve agents and their antidotes.
Industry: Utilized in the formulation of insecticides for agricultural use
Wirkmechanismus
The primary mechanism of action of O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Another organophosphate with similar insecticidal properties.
2,2,2-Trichloroethanol: Shares the trichloroethyl group but differs in its overall structure and applications
Uniqueness
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is unique due to its specific combination of ethyl and trichloroethyl groups, which contribute to its high potency as an acetylcholinesterase inhibitor. This makes it particularly effective as an insecticide compared to other organophosphates .
Eigenschaften
CAS-Nummer |
91168-85-3 |
|---|---|
Molekularformel |
C6H12Cl3O2PS |
Molekulargewicht |
285.6 g/mol |
IUPAC-Name |
ethoxy-ethyl-sulfanylidene-(2,2,2-trichloroethoxy)-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl3O2PS/c1-3-10-12(13,4-2)11-5-6(7,8)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
CEVSVCMEIJFEJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(CC)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


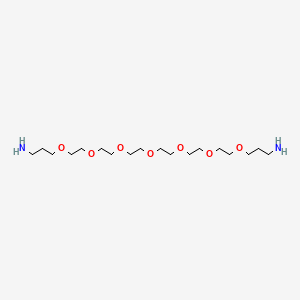

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)

![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

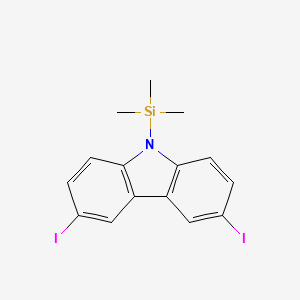
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
